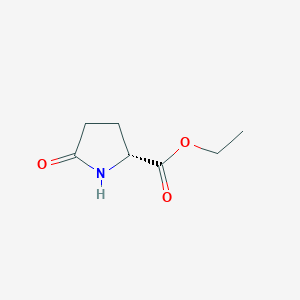

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

説明

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate is a chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ (monoisotopic mass: 173.08 g/mol). It features a 5-membered lactam ring (pyrrolidinone) and an ethyl ester group at the C2 position with R-configuration . This compound is a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics, alkaloids, and bioactive molecules. Its stereochemistry and functional group arrangement make it valuable for enantioselective reactions and drug discovery .

作用機序

Target of Action

D-Pyroglutamic acid ethyl ester, also known as Ethyl ®-(-)-2-pyrrolidone-5-carboxylate, primarily targets the enzyme Pyroglutamyl-peptide hydrolase (EC 3.4.11.8) . This enzyme is responsible for removing the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides such as thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LH-RH), neurotensin, and bombesin .

Mode of Action

The compound interacts with its target enzyme by acting as a transition-state aldehyde inhibitor . This means it binds to the enzyme and inhibits its function, thereby preventing the removal of the N-terminal pyroglutamyl residue from the peptides .

Biochemical Pathways

The primary biochemical pathway affected by D-Pyroglutamic acid ethyl ester is the glutathione cycle . In this cycle, the compound is converted to glutamate by the action of 5-oxoprolinase . This process impacts the metabolism of glutathione, a crucial antioxidant in cells, and can have downstream effects on cellular redox balance and detoxification processes.

Pharmacokinetics

Given its molecular weight of 15717 , it is likely to be well-absorbed and distributed in the body. Its metabolism likely involves enzymatic processes, and it is expected to be excreted via the kidneys. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The inhibition of Pyroglutamyl-peptide hydrolase by D-Pyroglutamic acid ethyl ester results in an accumulation of pyroglutamyl-containing peptides . This can have various molecular and cellular effects, depending on the specific peptides involved. For example, if the peptides are involved in hormone signaling, this could impact hormone levels and related physiological processes.

生化学分析

Biochemical Properties

D-Pyroglutamic acid ethyl ester is involved in various biochemical reactions. It is known to interact with several enzymes and proteins. For instance, it has been found to interact with pyroglutamyl-peptide hydrolase, an enzyme that removes the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of D-Pyroglutamic acid ethyl ester on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit antinociceptive activity, leading to an increase in the tail flick latency time in rats .

Molecular Mechanism

The molecular mechanism of action of D-Pyroglutamic acid ethyl ester involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with pyroglutamyl-peptide hydrolase, influencing its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Pyroglutamic acid ethyl ester change over time. It has been observed that the maximum value of the tail flick latency for this compound was manifested after 90 minutes of administration . This indicates the compound’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of D-Pyroglutamic acid ethyl ester vary with different dosages in animal models. For instance, in a study where the compound was administered to rats in a dose of 20 mg/kg, it was found to exhibit antinociceptive activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

D-Pyroglutamic acid ethyl ester is involved in several metabolic pathways. It is derived from glutamine and is formed during the later stages of biosynthesis at the terminal phases of translation or as a post-translational event

生物活性

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as EOPC, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylate group and an ethyl ester. Its molecular formula is , and it has a molecular weight of approximately 157.17 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity.

Target Enzyme:

EOPC primarily targets the enzyme pyroglutamyl-peptide hydrolase (EC 3.4.11.8). This enzyme plays a crucial role in peptide metabolism by removing the N-terminal pyroglutamyl residue from peptides.

Mode of Action:

EOPC acts as a transition-state aldehyde inhibitor, which means it binds to the enzyme's active site, preventing substrate access and thereby inhibiting enzymatic activity. This inhibition leads to an accumulation of pyroglutamyl-containing peptides, which can affect various cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that compounds within the oxopyrrolidine class, including EOPC, exhibit antimicrobial properties against various bacterial strains. In one study, derivatives of oxopyrrolidine demonstrated significant efficacy against Gram-positive bacteria and drug-resistant fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Antitumor Activity

EOPC has also been investigated for its antitumor properties. In vitro studies have shown that it can reduce the viability of cancer cell lines, including A549 human lung adenocarcinoma cells. The cytotoxic effects were notable when compared to standard chemotherapy agents like cisplatin . The structure-dependent nature of these compounds suggests that modifications to the core structure can enhance or diminish their anticancer efficacy.

Case Studies

-

Anticancer Efficacy:

A study involving various derivatives of EOPC assessed their ability to inhibit cell growth in A549 cells. Results indicated that some derivatives significantly reduced cell viability by up to 63% compared to untreated controls (p < 0.05). Notably, certain substitutions on the phenyl ring enhanced anticancer activity dramatically, indicating structure-activity relationships are crucial for efficacy . -

Enzyme Inhibition:

In biochemical assays, EOPC was shown to inhibit pyroglutamyl-peptide hydrolase effectively. This inhibition was quantified using kinetic assays that demonstrated a significant increase in substrate accumulation in the presence of EOPC, confirming its role as an enzyme inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Contains ethyl ester | Antimicrobial, Antitumor | Specific chiral configuration |

| Ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate | Dimethyl substitution | Antitumor | Enhanced binding affinity |

| Methyl 5-oxopyrrolidine-2-carboxylate | Lacks ethyl group | Limited activity | Simpler structure |

This table illustrates how variations in chemical structure lead to different biological activities and potential applications in pharmacology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

- Answer : this compound is typically synthesized via esterification of pyroglutamic acid derivatives or through diastereoselective cyclization. For example, Gorodnicheva et al. (2023) developed a diastereoselective neutralization reaction using diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides to yield methyl esters, which can be adapted for ethyl analogs by substituting methanol with ethanol . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with X-ray crystallography (e.g., CCDC data in ) and chiral HPLC used to confirm configuration .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester groups (δ ~4.1–4.3 ppm for ethyl CH, δ ~170–175 ppm for carbonyl carbons).

- X-ray Crystallography : Resolves absolute configuration (e.g., C–C bond lengths of 1.52–1.54 Å in pyrrolidine rings, as shown in ) .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H] at m/z 172.1).

- Elemental Analysis : Confirms C, H, N composition (e.g., CHNO requires C 52.16%, H 6.43%, N 8.69%) .

Q. How can researchers optimize the purification of this compound to minimize racemization?

- Answer : Low-temperature recrystallization (e.g., using ethyl acetate/hexane at –20°C) or flash chromatography with chiral stationary phases (e.g., amylose-based columns) preserves enantiomeric excess. Avoid prolonged heating during solvent removal to prevent ester hydrolysis or racemization .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in the synthesis of substituted 5-oxopyrrolidine-2-carboxylates, and how do reaction conditions influence outcomes?

- Answer : Diastereoselectivity is improved using:

- Chiral Solvents or Additives : e.g., (+)- or (–)-menthol derivatives (up to 85% de) .

- Temperature Control : Reactions at –40°C reduce kinetic competition, favoring thermodynamically stable diastereomers (e.g., 3-aryl derivatives in achieved 7:1 dr) .

- Catalytic Asymmetric Methods : Organocatalysts like proline derivatives or metal-ligand complexes (e.g., Cu(I)/BOX systems) .

Q. How does computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, the ester carbonyl (C=O) in 5-oxopyrrolidine derivatives exhibits higher electrophilicity (~1.5 eV) compared to lactam carbonyls, favoring nucleophilic attack at the ester position . MD simulations further assess solvent effects (e.g., DMF stabilizes intermediates via H-bonding) .

Q. What are the applications of this compound in synthesizing bioactive heterocycles, and how do reaction conditions vary for these transformations?

- Answer : The compound serves as a precursor for:

- Thiadiazolo-Pyrimidines : React with aminothiadiazoles in ethanol under reflux (yields ~70–80%, ) .

- Benzimidazole Derivatives : Condensation with o-phenylenediamine using EDCI/HOBt in DCM (room temperature, 12 h) .

- Antiviral Analogs : Coupling with nucleoside bases via Mitsunobu reactions (DIAD/PPh, THF, 0°C to RT) .

Q. Contradictions and Limitations

- Stereochemical Control : While reports high diastereoselectivity using neutralization reactions, other methods (e.g., Mitsunobu) may yield lower dr without chiral catalysts .

- Purity Challenges : Commercial samples (e.g., ) often report 95% purity, but academic syntheses require rigorous HPLC validation to exclude pyroglutamic acid byproducts .

Q. Methodological Recommendations

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereochemical Variants

- (S)-Methyl 5-Oxopyrrolidine-2-Carboxylate (Methyl L-Pyroglutamate)

- Structure : Methyl ester with S -configuration at C2.

- Properties : Exhibits anti-inflammatory activity, as isolated from Portulaca oleracea .

- Key Difference : The S -enantiomer shows distinct biological activity compared to the R -form, highlighting the importance of stereochemistry in pharmacological applications.

Ester Group Modifications

tert-Butyl (S)-5-Oxopyrrolidine-2-Carboxylate

Ethyl 1-(3-Ethoxy-3-Oxopropyl)-5-Oxopyrrolidine-2-Carboxylate

Substituent Variations on the Pyrrolidine Ring

- Methyl (2R,3R)-3-Aryl-5-Oxopyrrolidine-2-Carboxylates Structure: Aryl or pyridyl groups at C3. Synthesis: Diastereoselective preparation via Michael addition and cyclization . Activity: Potential CNS activity inferred from structural analogs in the pyrrolidinone class .

(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-Pyrrolidine-2-Carboxylic Acid

Structural and Functional Data Table

特性

IUPAC Name |

ethyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJOOVQLTTVTJY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。